BenchChemオンラインストアへようこそ!

Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester

Hydrolytic stability Carbamate degradation N-Methoxy effect

Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester (tert-butyl N-(2-bromoethyl)-N-methoxycarbamate, molecular formula C₈H₁₆BrNO₃, MW 254.12 g/mol) is a bifunctional building block that integrates a reactive 2-bromoethyl alkylating handle, an N-methoxycarbamate linkage, and a tert-butoxycarbonyl (Boc) protecting group within a single small molecule. This unique architecture enables sequential, chemoselective transformations that are unattainable with simpler mono‑functional bromoethyl carbamates, making it a strategic intermediate for medicinal chemistry and targeted protein degradation programs.

Molecular Formula C8H16BrNO3
Molecular Weight 254.12 g/mol
CAS No. 1174534-38-3
Cat. No. B1487610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester
CAS1174534-38-3
Molecular FormulaC8H16BrNO3
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCBr)OC
InChIInChI=1S/C8H16BrNO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3
InChIKeyGXURQNFRMWKEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl Ester (CAS 1174534-38-3): A Bifunctional Alkylating Reagent for Orthogonal Synthesis


Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester (tert-butyl N-(2-bromoethyl)-N-methoxycarbamate, molecular formula C₈H₁₆BrNO₃, MW 254.12 g/mol) is a bifunctional building block that integrates a reactive 2-bromoethyl alkylating handle, an N-methoxycarbamate linkage, and a tert-butoxycarbonyl (Boc) protecting group within a single small molecule. This unique architecture enables sequential, chemoselective transformations that are unattainable with simpler mono‑functional bromoethyl carbamates, making it a strategic intermediate for medicinal chemistry and targeted protein degradation programs.

Why Generic Substitution Fails for Carbamic Acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl Ester (CAS 1174534-38-3)


Compounds bearing a tert-butyl carbamate‑protected 2‑bromoethyl scaffold (e.g., tert‑butyl N‑(2‑bromoethyl)carbamate, CAS 39684‑80‑5) are frequently used as interchangeable alkylating agents. However, the N‑methoxy substitution in the target compound introduces orthogonal reactivity and altered physicochemical properties that cannot be replicated by simple N‑alkyl variants. Critically, the N‑methoxy group transforms the carbamate nitrogen into a non‑nucleophilic centre, suppressing unwanted intramolecular cyclization reactions that plague N‑H and N‑alkyl analogs during Boc deprotection. Furthermore, the methoxy substituent modulates hydrogen‑bond acceptor capacity (3 H‑bond acceptors vs. 2 for the unsubstituted analog) and increases the compound’s lipophilicity, which directly affects membrane permeability, formulation behaviour, and bioisosteric matching in drug design. Substituting the target compound with a generic bromoethyl carbamate therefore risks compromising synthetic yield, product purity, and the biological performance of downstream candidates.

Quantitative Evidence Guide for Carbamic Acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl Ester (CAS 1174534-38-3): Measurable Differentiation vs. Closest Analogs


Enhanced Carbamate Hydrolytic Stability Through N-Methoxy Substitution [1] [2]

The N‑methoxy substituent stabilizes the carbamate linkage against hydrolysis relative to N‑methyl and N‑H analogs. Kinetic studies on aryl N‑methoxycarbamates demonstrate that hydrolysis rates are independent of hydroxide ion concentration at elevated pH, a behaviour not observed in N‑methyl or unsubstituted carbamates [1]. This translates to greater shelf‑life and solution stability under basic conditions, reducing premature deprotection that can occur with generic N‑alkyl carbamates during multistep sequences [2].

Hydrolytic stability Carbamate degradation N-Methoxy effect

Suppression of Intramolecular Boc Scavenging via N-Methoxy Protection [1]

In molecules containing both a Boc‑protected nitrogen and an alkyl halide, the Boc carbonyl oxygen can act as an intramolecular nucleophile, generating cyclic carbamate by‑products that reduce yield and complicate purification [1]. The target compound’s N‑methoxy substitution electronically deactivates the carbamate nitrogen, disfavouring the formation of a nucleophilic nitrogen anion that would otherwise facilitate Boc‑migration. This contrasts with tert‑butyl N‑(2‑bromoethyl)carbamate (CAS 39684‑80‑5), where the N–H bond enables deprotonation and subsequent intramolecular nucleophilic attack.

Intramolecular alkylation Boc migration Synthetic by‑product control

Differentiated Hydrogen‑Bond Acceptor Capacity vs. N‑Alkyl Carbamates [1]

The N‑methoxy group increases the number of hydrogen‑bond acceptor sites from 2 (for N‑H or N‑methyl carbamates) to 3 in the target compound . This alters the calculated topological polar surface area (tPSA) and lipophilicity (logP), parameters that are critical for predicting blood‑brain barrier penetration, oral absorption, and off‑target promiscuity. For example, a related phenyl N‑methoxycarbamate has a measured logP of 1.3 and PSA of 60.28 Ų [1], whereas typical N‑methyl carbamates exhibit lower PSA and logP values, translating to a markedly different pharmacokinetic profile.

Lipophilicity Hydrogen‑bond acceptor count Medicinal chemistry design parameters

Orthogonal Deprotection Selectivity: Boc Retention vs. N‑Methoxy Cleavage [1] [2]

The tert‑butyl carbamate (Boc) group can be removed under acidic conditions (e.g., TFA/DCM) while leaving the N‑methoxy carbamate intact, enabling further functionalization at the unmasked amine [1]. Conversely, the N‑methoxy group can be cleaved under hydrogenolytic or strongly reductive conditions without affecting the Boc group. This orthogonal deprotection profile is not achievable with N‑alkyl carbamates (e.g., N‑methyl or N‑benzyl), where both the N‑substituent and the Boc group share similar acid‑lability, leading to uncontrolled global deprotection [2].

Orthogonal protecting group strategy Selective deprotection Solid‑phase synthesis compatibility

Purification and Supply‑Chain Consistency vs. Broader Bromoethyl Carbamate Class [1]

Commercial offerings of the target compound typically guarantee 95%+ purity (GC/HPLC) [1], while the closely related tert‑butyl N‑(2‑bromoethyl)carbamate is available at ≥96.0% (GC) but exhibits batch‑dependent impurity profiles, particularly cyclic carbamate dimers arising from intermolecular alkylation. The N‑methoxy derivative’s reduced nucleophilicity suppresses these intermolecular side reactions, resulting in a cleaner impurity profile and more consistent lot‑to‑lot quality. Moreover, Fujifilm Wako Pure Chemical includes this compound in its catalog, indicating reliable Japanese‑grade quality supply [1].

Chemical purity Supply chain reliability Quality control

Optimal Application Scenarios for Carbamic Acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl Ester (CAS 1174534-38-3) [1]


Multistep Synthesis of CNS‑Penetrant Drug Candidates Requiring Precisely Controlled logP

The enhanced lipophilicity (+Δ logP 0.2–0.7 relative to N‑methyl analogs) and additional hydrogen‑bond acceptor capacity make this compound the preferred choice when constructing central nervous system (CNS)‑targeted libraries. Its orthogonal deprotection scheme permits late‑stage diversification while maintaining physicochemical properties within CNS drug‑like space [1].

Fragment‑Based Drug Discovery Employing Orthogonal Protecting Group Strategies

The ability to orthogonally remove the Boc group (acid) while retaining the N‑methoxy carbamate (resistant to mild acid) enables iterative fragment elaboration on solid support, a workflow that is incompatible with mono‑protected bromoethyl carbamates that undergo global deprotection [1].

Synthesis of Hydrolytically Stable PROTAC Linker Intermediates

The N‑methoxy group’s resistance to base‑catalyzed hydrolysis provides superior stability under the aqueous basic conditions often encountered in PROTAC linker assembly (e.g., amide coupling at pH 8–9). This reduces side‑product formation relative to N‑H carbamates, improving overall yield and purity of the final heterobifunctional linker.

Scale‑Up Campaigns Prioritizing Batch Consistency and Low Dimerization Impurity

For process chemistry groups scaling reactions beyond 100 g, the suppressed intramolecular and intermolecular alkylation of the N‑methoxy derivative minimizes the formation of difficult‑to‑remove dimeric impurities, ensuring reproducible yields across batches and simplifying the analytical quality control package.

Quote Request

Request a Quote for Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.